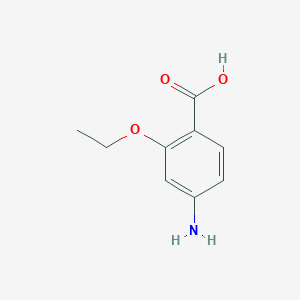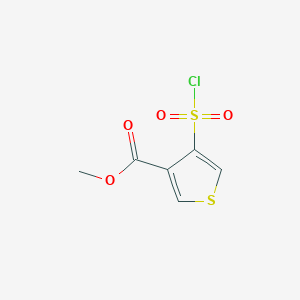
Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate
描述
Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate: is an organic compound with the molecular formula C6H5ClO4S2 and a molecular weight of 240.67 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorosulfonyl group and a carboxylate ester group . This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate can be synthesized through the chlorosulfonation of methyl thiophene-3-carboxylate. The reaction typically involves the use of chlorosulfonic acid as the chlorosulfonating agent . The process is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group at the desired position on the thiophene ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorosulfonation reactions. The reaction conditions are optimized to achieve high yields and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
化学反应分析
Types of Reactions: Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding thiophene-3-carboxylate derivative.
Oxidation Reactions: Oxidation of the thiophene ring can lead to the formation of sulfone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines or alcohols are used under basic conditions to facilitate the substitution of the chlorosulfonyl group.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to achieve the reduction of the compound.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used for the oxidation of the thiophene ring.
Major Products Formed:
Sulfonamide Derivatives: Formed through substitution reactions with amines.
Sulfonate Derivatives: Formed through substitution reactions with alcohols.
Thiophene-3-carboxylate Derivatives: Formed through reduction reactions.
Sulfone Derivatives: Formed through oxidation reactions.
科学研究应用
Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate has several applications in scientific research, including:
Pharmaceutical Synthesis: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: The compound is utilized in the development of novel materials with unique properties.
Agrochemical Development: It serves as a precursor in the synthesis of agrochemicals, including herbicides and pesticides.
Organic Synthesis:
作用机制
The mechanism of action of methyl 4-(chlorosulfonyl)thiophene-3-carboxylate involves its reactivity as an electrophile due to the presence of the chlorosulfonyl group. This electrophilic nature allows it to undergo substitution reactions with nucleophiles, leading to the formation of various derivatives . The compound can also participate in reduction and oxidation reactions, further expanding its utility in synthetic chemistry .
相似化合物的比较
Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate can be compared with other similar compounds, such as:
Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: This compound has a similar structure but differs in the position of the chlorosulfonyl group on the thiophene ring.
Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate: This compound contains an additional chlorine atom on the thiophene ring, which can influence its reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct reactivity and properties compared to its analogs .
属性
IUPAC Name |
methyl 4-chlorosulfonylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO4S2/c1-11-6(8)4-2-12-3-5(4)13(7,9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRFIBCNQYJJOPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503697 | |
| Record name | Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59337-85-8 | |
| Record name | Methyl 4-(chlorosulfonyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50503697 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-nitrophenyl)-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}ethan-1-one](/img/structure/B3054204.png)
![6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one](/img/structure/B3054205.png)
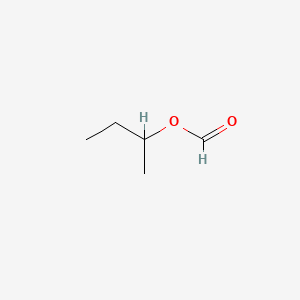

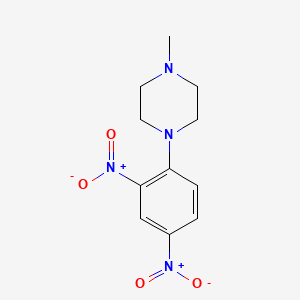
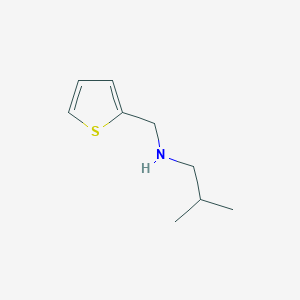
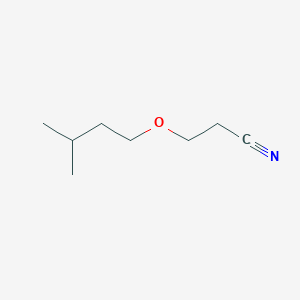
![1-[2-(4-Chloro-phenyl)-indolizin-3-YL]-ethanone](/img/structure/B3054215.png)

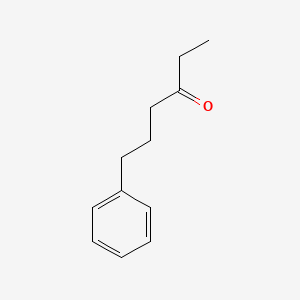
![Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine](/img/structure/B3054220.png)
